molecular formula C17H17K2N3O8S2 B235179 Esculentoside M CAS No. 140364-79-0

Esculentoside M

Cat. No. B235179
M. Wt: 1003.1 g/mol
InChI Key: DTFZRJDDQMLMNU-VTLMFQDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentoside M is a triterpenoid saponin compound that is found in the roots of Phytolacca esculenta. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Anti-Inflammatory Activity

Esculentoside M, along with other esculentosides, exhibits significant anti-inflammatory properties. Studies have shown that compounds like esculentoside B inhibit inflammatory responses through mechanisms such as the inactivation of the NF-κB and JNK pathways in murine macrophage cells. This indicates potential applications for treating inflammation-related diseases (Abekura et al., 2019).

Radioprotective Effects

Esculentoside A demonstrates a protective effect against radiation-induced dermatitis and fibrosis. This property could be useful in mitigating the adverse effects of radiation exposure, particularly in medical treatments such as radiotherapy (Xiao et al., 2006).

Osteoarthritis Treatment

Esculentoside A has been found to have a role in ameliorating osteoarthritis. It does so by suppressing the expression of inflammatory and metabolic factors and inhibiting osteoclast formation, suggesting its utility in the prevention and treatment of osteoarthritis (Shao et al., 2020).

Anti-Cancer Properties

Esculentosides, including esculentoside A, exhibit anticancer activities. They are known to inhibit the release of cytokines, contributing to anticancer effects observed both in vitro and in vivo. This opens avenues for their use as potential therapeutic agents in cancer treatment (Bailly & Vergoten, 2020).

Alzheimer's Disease

Esculentoside A has shown effectiveness in inflammation-related neurodegenerative diseases, like Alzheimer's disease. It attenuates memory deficits and reduces the production of pro-inflammatory factors in models of the disease, indicating its potential as a therapeutic agent (Yang et al., 2015).

Immunological Function

Studies on esculentoside A have demonstrated its influence on immunological function, particularly through its anti-inflammatory mechanism. It has been found to inhibit the production of various interleukins and prostaglandins, which are key mediators of inflammation (Xiao et al., 2004).

properties

CAS RN

140364-79-0

Product Name

Esculentoside M

Molecular Formula

C17H17K2N3O8S2

Molecular Weight

1003.1 g/mol

IUPAC Name

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2,4a-dicarboxylate

InChI

InChI=1S/C48H74O22/c1-43(41(62)64-6)9-11-48(42(63)70-40-35(61)32(58)29(55)25(17-50)67-40)12-10-46(4)20(21(48)14-43)13-22(52)36-44(2)15-23(53)37(45(3,19-51)27(44)7-8-47(36,46)5)69-38-33(59)30(56)26(18-65-38)68-39-34(60)31(57)28(54)24(16-49)66-39/h13,21,23-40,49-51,53-61H,7-12,14-19H2,1-6H3/t21-,23+,24-,25-,26-,27?,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1

InChI Key

DTFZRJDDQMLMNU-VTLMFQDDSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC

SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC

synonyms

3-(beta-D-glucopyranosyl(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosyl-11-oxo-30-methyloleanate-12-en-2beta,3 beta,23-trihydroxy-28-oic acid
esculentoside M

Origin of Product

United States

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